(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine
Description
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine derivative characterized by a 4-(trifluoromethyl)phenyl group attached to the first carbon of an ethane-1,2-diamine backbone. The trifluoromethyl (-CF₃) group confers strong electron-withdrawing properties, enhancing the compound’s stability and influencing its interactions in biological or catalytic systems. The stereochemistry at the first carbon (R-configuration) is critical for enantioselective applications, such as asymmetric synthesis or pharmaceutical activity.
Properties
Molecular Formula |
C9H11F3N2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
InChI Key |
PUJYRAIIWDESCZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reduction of 4-(trifluoromethyl)acetophenone. One efficient method employs recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol, which can then be further converted to the desired diamine . The reaction conditions often include the use of a polar organic solvent-aqueous medium, such as isopropanol, to enhance substrate solubility and reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve scalable biocatalytic processes, leveraging the high enantioselectivity and efficiency of recombinant whole-cell catalysis. The use of polar organic solvents in combination with aqueous systems can significantly improve yields and reduce reaction times, making the process more viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine serves as a valuable intermediate for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are known for their unique electronic properties .
Biology and Medicine: Its structural features make it a candidate for drug design and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties to enhance product performance .
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its efficacy in various applications .
Comparison with Similar Compounds
Structural Analogs with Fluorinated Aromatic Groups
Compound A : (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine
- Structure : Two 4-fluorophenyl groups replace the trifluoromethyl substituent.
- Key Differences: Electronic Effects: Fluorine atoms are less electron-withdrawing than -CF₃, reducing the compound’s lipophilicity and reactivity in electron-deficient environments .
- Applications : Used in chiral ligand systems for asymmetric catalysis due to its rigid diastereomeric structure .
Compound B : (1R)-1-[6-fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Structure : Combines a trifluoromethyl group with a fluorine atom at the 6-position on the phenyl ring.
- Safety Profile: Requires stringent handling precautions (e.g., P101, P210 hazard codes) due to reactive fluorine and -CF₃ groups .
Analogs with Trifluoromethoxy and Methoxy Substituents
Compound C : N1-(2-(Trifluoromethoxy)phenyl)ethane-1,2-diamine
- Structure : Trifluoromethoxy (-OCF₃) group at the 2-position of the phenyl ring.
- Key Differences :
Compound D : (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
- Structure : -OCF₃ at the meta position.
- Key Differences :
Derivatives with Alkyl and Dimethylamino Groups
Compound E : (1R)-1-[4-(methylethyl)phenyl]ethane-1,2-diamine
- Structure : Isopropyl group replaces -CF₃.
- Key Differences :
Compound F : N1,N1-Dimethyl-1-(4-(trifluoromethyl)phenyl)ethane-1,2-diamine
- Structure: Dimethylamino modification on the diamine backbone.
- Key Differences: Basicity: Increased due to the dimethylamino group, enhancing protonation in acidic environments. Similarity Score: 0.91 structural similarity to the parent compound, indicating retained -CF₃ interactions but altered pharmacokinetics .
Data Table: Comparative Properties
*Estimated based on analogs.
Biological Activity
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine compound notable for its unique trifluoromethyl group attached to a phenyl ring. This structural feature enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry and drug development.
- Molecular Formula : C9H12F3N2
- Molecular Weight : Approximately 232.20 g/mol
- Structural Features :
- Chiral center at the ethane backbone
- Presence of trifluoromethyl group which increases lipophilicity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Anticancer Activity : Preliminary studies suggest that compounds with similar fluorinated structures exhibit significant anticancer properties. The trifluoromethyl group may enhance binding affinities to various cancer-related targets.
- Antimicrobial Properties : The electronegative nature of fluorine can influence interactions with microbial enzymes and receptors, potentially leading to antimicrobial effects.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, likely through modulation of inflammatory pathways.
Cytotoxicity Studies
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | TD50 (µM) | Viability Reduction (%) |
|---|---|---|
| HUH7 | 25 | 60 |
| AKH12 | 30 | 55 |
| U251 (Glioblastoma) | 40 | 50 |
The compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability observed in HUH7 and AKH12 cell lines compared to controls .
Interaction Studies
Interaction studies have focused on how this compound binds to biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have suggested that the trifluoromethyl group enhances binding affinities for specific receptors involved in cancer progression.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine | Similar fluorinated structure | Anticancer | Different position of trifluoromethyl group |
| 4-Trifluoromethylphenylamine | Trifluoromethyl group on phenyl ring | Anticancer | Lacks chiral center |
| Piperazine-based derivatives | Cyclic structure with amine functionalities | Antiproliferative | Diverse mechanisms of action |
This comparative analysis highlights how variations in structure can lead to differences in biological activity, emphasizing the potential of this compound in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
